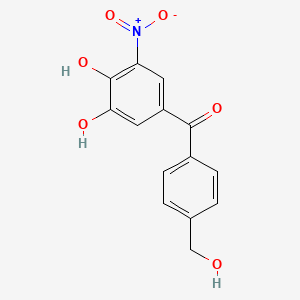
RU-302
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU-302 is a small molecule inhibitor known for its ability to block the activation of receptor tyrosine kinases, specifically the TAM family receptors (Tyro-3, Axl, and Mertk). These receptors play a crucial role in various physiological processes, including homeostasis and the resolution of inflammation. This compound has shown significant potential in inhibiting tumor growth, particularly in lung cancer .
Preparation Methods
RU-302 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The industrial production of this compound requires precise control of reaction conditions to ensure high purity and yield. The compound is often prepared in a solid form and can be dissolved in solvents like dimethyl sulfoxide for further use .
Chemical Reactions Analysis
RU-302 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, altering its activity and properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RU-302 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of receptor tyrosine kinases and their role in various chemical processes.
Biology: this compound is employed in biological studies to investigate the signaling pathways mediated by TAM receptors and their impact on cellular functions.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating cancers, particularly lung cancer, by inhibiting tumor growth and metastasis.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting TAM receptors .
Mechanism of Action
RU-302 exerts its effects by blocking the interface between the TAM Ig1 ectodomain and the Gas6 Lg domain. This inhibition prevents the activation of the Axl receptor by its ligand, Gas6, thereby suppressing downstream signaling pathways that promote tumor growth and survival. The molecular targets of this compound include the Axl, Tyro-3, and Mertk receptors, which are involved in various oncogenic signaling pathways .
Comparison with Similar Compounds
RU-302 is unique in its ability to act as a pan-inhibitor of TAM receptors, effectively blocking the activation of multiple receptors within this family. Similar compounds include:
RU-301: Another small molecule inhibitor targeting the same receptors but with slightly different chemical properties.
Warfarin: Known for its anticoagulant properties, it also exhibits inhibitory effects on TAM receptors.
R428: A derivative compound that has shown potent inhibitory activity against Axl receptor
This compound stands out due to its broad-spectrum inhibitory activity and its potential for therapeutic applications in cancer treatment.
Properties
IUPAC Name |
[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRNXCFYZERFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)



![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
